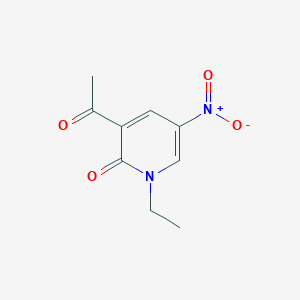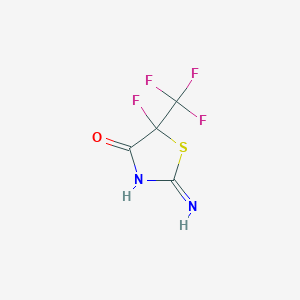![molecular formula C14H12BrNO2S B11798331 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Brom-5-(3-Methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-on ist eine chemische Verbindung, die zur Klasse der Benzo[d]thiazole gehört. Diese Verbindung ist durch das Vorhandensein eines Bromatoms an der zweiten Position, einer Methoxyphenylgruppe an der fünften Position und einer Dihydrobenzo[d]thiazol-7(4H)-on-Kernstruktur gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Brom-5-(3-Methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-on umfasst typischerweise die folgenden Schritte:
Bildung des Thiazolrings: Der erste Schritt beinhaltet die Bildung des Thiazolrings durch die Reaktion eines geeigneten Amins mit einer bromierten Phenylverbindung.
Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung, um den Benzo[d]thiazol-Kern zu bilden.
Substitutionsreaktionen:
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Methoden beinhalten häufig:
Katalytische Reaktionen: Einsatz von Katalysatoren zur Verbesserung der Reaktionsgeschwindigkeit und Selektivität.
Reinigungstechniken: Techniken wie Umkristallisation und Chromatographie zur Reinigung des Endprodukts.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Brom-5-(3-Methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.
Substitution: Das Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Natriummethoxid, Kalium-tert-butoxid.
Hauptprodukte
Oxidationsprodukte: Sulfoxide, Sulfone.
Reduktionsprodukte: Amine, Alkohole.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-Brom-5-(3-Methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht auf seine möglichen therapeutischen Anwendungen in der Arzneimittelentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Brom-5-(3-Methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an biologischen Prozessen beteiligt sind.
Wechselwirkung mit Rezeptoren: Modulation der Rezeptoraktivität, um zelluläre Signalwege zu beeinflussen.
Störung zellulärer Funktionen: Beeinflussung zellulärer Funktionen wie DNA-Replikation, Proteinsynthese und Zellteilung.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(5-Brom-2-Methoxyphenyl)thiazol-2-amin: Ähnliche Struktur mit einem Thiazolring und einem Bromatom.
5-Brom-4-fluorbenzo[d]thiazol-2-amin: Enthält ein Fluoratom anstelle einer Methoxygruppe.
4-(5-Brom-2-Methoxyphenyl)thiazol-2-ol: Ähnliche Struktur mit einer Hydroxylgruppe.
Einzigartigkeit
2-Brom-5-(3-Methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-on ist aufgrund seines spezifischen Substitutionsmusters und des Vorhandenseins sowohl eines Bromatoms als auch einer Methoxyphenylgruppe einzigartig.
Eigenschaften
Molekularformel |
C14H12BrNO2S |
|---|---|
Molekulargewicht |
338.22 g/mol |
IUPAC-Name |
2-bromo-5-(3-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C14H12BrNO2S/c1-18-10-4-2-3-8(5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3 |
InChI-Schlüssel |
GVFLFZIAGIGFQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(=O)C2)SC(=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)


![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)


